molecular formula C17H24O3 B11502458 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro-

6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro-

Cat. No.: B11502458
M. Wt: 276.4 g/mol
InChI Key: ACWMMNXVMASROF-UHFFFAOYSA-N
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Description

2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The alkyl groups in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE: shares similarities with other chromene derivatives, such as:

Uniqueness

The unique combination of alkyl groups in 2-BUTYL-3-ETHYL-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-4,5-DIONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

2-butyl-3-ethyl-7,7-dimethyl-6,8-dihydrochromene-4,5-dione

InChI

InChI=1S/C17H24O3/c1-5-7-8-13-11(6-2)16(19)15-12(18)9-17(3,4)10-14(15)20-13/h5-10H2,1-4H3

InChI Key

ACWMMNXVMASROF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C2=C(O1)CC(CC2=O)(C)C)CC

Origin of Product

United States

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